N-Isobutylideneisobutylamine
Overview
Description
N-Isobutylideneisobutylamine is an organic compound with the chemical formula C8H17N. It is a colorless liquid with an amine-like odor. This compound is primarily used as an intermediate in organic synthesis and is known for its solubility in organic solvents but not in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isobutylideneisobutylamine is typically synthesized through the reaction of isobutylamine with aldehydes or ketones. The reaction involves the condensation of isobutylamine with an aldehyde or ketone under controlled conditions to form the imine. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and conversion rates. Catalysts such as nickel or copper supported on γ-Al2O3 are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-Isobutylideneisobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The imine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include secondary and tertiary amines, substituted imines, and various oxidation products depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Isobutylideneisobutylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-Isobutylideneisobutylamine involves its interaction with various molecular targets. The imine group in the compound can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-Isobutylidene-2-methyl-1-propanamine
- N-Isobutyl-2-methyl-1-propanimine
- 2-methyl-N-(2-methylpropyl)propan-1-imine
Uniqueness
N-Isobutylideneisobutylamine is unique due to its specific structural configuration, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it offers higher selectivity in certain reactions and is preferred in industrial applications for its stability and ease of handling .
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)propan-1-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)5-9-6-8(3)4/h5,7-8H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXDJJIMYWISJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246338 | |
Record name | 2-Methyl-N-(2-methylpropylidene)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6898-82-4 | |
Record name | 2-Methyl-N-(2-methylpropylidene)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6898-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isobutylideneisobutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006898824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-N-(2-methylpropylidene)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isobutylideneisobutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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